molecular formula C14H11ClN4S2 B14204947 4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine CAS No. 917807-98-8

4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine

Cat. No.: B14204947
CAS No.: 917807-98-8
M. Wt: 334.9 g/mol
InChI Key: SHFFTLXXWXIHBM-UHFFFAOYSA-N
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Description

4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine typically involves multi-step organic reactionsSpecific reagents and catalysts, such as polar aprotic solvents and weakly polar dioxane, are often used to favor the formation of desired isomers .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amines.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Sodium methoxide, potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the chlorophenyl ring .

Scientific Research Applications

4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)-5-[2-(methylsulfanyl)pyrimidin-4-yl]-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Properties

CAS No.

917807-98-8

Molecular Formula

C14H11ClN4S2

Molecular Weight

334.9 g/mol

IUPAC Name

4-(3-chlorophenyl)-5-(2-methylsulfanylpyrimidin-4-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C14H11ClN4S2/c1-20-14-17-6-5-10(18-14)12-11(19-13(16)21-12)8-3-2-4-9(15)7-8/h2-7H,1H3,(H2,16,19)

InChI Key

SHFFTLXXWXIHBM-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2=C(N=C(S2)N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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